![molecular formula C16H17NO2 B2790539 N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide CAS No. 2034350-17-7](/img/structure/B2790539.png)
N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan compounds, including FCBC, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .Wirkmechanismus
The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in cancer cells, bacteria, and fungi. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to disrupt bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi at low concentrations. This compound has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer or antimicrobial agent. In vivo studies have yet to be conducted to determine the pharmacokinetics and toxicity of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is its synthetic accessibility, which allows for the optimization of its structure and properties for specific applications. This compound also has a unique cyclic structure, which may confer advantages over linear compounds in terms of stability and selectivity. One limitation of this compound is its limited availability and high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
Future research on N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide could involve the optimization of its structure and properties for specific applications, such as drug delivery or targeted therapy. In vivo studies could be conducted to determine the pharmacokinetics and toxicity of this compound, as well as its efficacy in animal models of cancer or infectious diseases. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has shown promise as a versatile and potent synthetic compound for a variety of biomedical applications.
Synthesemethoden
The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclic amide this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of this compound can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have activity against cancer cells, as well as antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWYFMXMSWFXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.